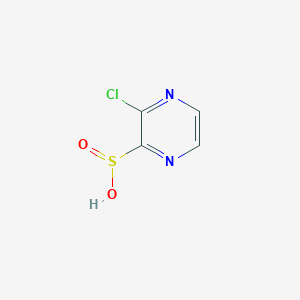
3-Chloropyrazine-2-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropyrazine-2-sulfinicacid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazine-2-sulfinicacid typically involves the chlorination of pyrazine derivatives followed by sulfonation. One common method includes the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group . This process can be carried out using various oxidizing agents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloropyrazine-2-sulfinicacid undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Replacement of the chlorine atom with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and substituted pyrazine derivatives, which have various applications in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
3-Chloropyrazine-2-sulfinicacid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloropyrazine-2-sulfinicacid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.
Comparaison Avec Des Composés Similaires
- 3-Chloropyrazine-2-carbonitrile
- 3-Chloropyridine-2-sulfonic acid
- 3-Chloropyrazine-2-carboxamide
Comparison: 3-Chloropyrazine-2-sulfinicacid is unique due to its sulfinic acid group, which imparts distinct chemical reactivity compared to similar compounds like 3-Chloropyrazine-2-carbonitrile and 3-Chloropyridine-2-sulfonic acid. This uniqueness makes it valuable in specific synthetic applications where sulfinic acids are required .
Propriétés
Formule moléculaire |
C4H3ClN2O2S |
|---|---|
Poids moléculaire |
178.60 g/mol |
Nom IUPAC |
3-chloropyrazine-2-sulfinic acid |
InChI |
InChI=1S/C4H3ClN2O2S/c5-3-4(10(8)9)7-2-1-6-3/h1-2H,(H,8,9) |
Clé InChI |
GKJTZCLQHIOIMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)S(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)


![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)







![9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-](/img/structure/B13128984.png)
